molecular formula C12H13FO3S B13086884 Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate

Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate

Cat. No.: B13086884
M. Wt: 256.29 g/mol
InChI Key: XCGYYDQKHJXVFQ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate is an organic compound that belongs to the class of esters It contains a fluorophenyl group, an oxoethyl group, and a thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate typically involves the reaction of ethyl bromoacetate with 4-fluorophenylacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromo group is replaced by the thioacetate group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorophenyl group enhances its binding affinity and specificity towards the target enzymes. Additionally, the thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)acetate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-((2-(4-bromophenyl)-2-oxoethyl)thio)acetate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 2-((2-(4-methylphenyl)-2-oxoethyl)thio)acetate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug design and development, as fluorine can enhance the pharmacokinetic and pharmacodynamic profiles of the resulting drugs .

Properties

Molecular Formula

C12H13FO3S

Molecular Weight

256.29 g/mol

IUPAC Name

ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C12H13FO3S/c1-2-16-12(15)8-17-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

XCGYYDQKHJXVFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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